molecular formula C18H20N2O4 B11688808 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide

Cat. No.: B11688808
M. Wt: 328.4 g/mol
InChI Key: UBAPMBVNTQDXCR-YBFXNURJSA-N
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Description

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazide group, a methoxy-substituted phenyl ring, and a methylphenoxy group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-(3-methylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical formulations.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,4-dimethylanilino)acetohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,4-dinitrophenoxy)acetohydrazide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities .

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C18H20N2O4/c1-13-5-4-6-15(9-13)24-12-18(21)20-19-11-14-7-8-16(22-2)17(10-14)23-3/h4-11H,12H2,1-3H3,(H,20,21)/b19-11+

InChI Key

UBAPMBVNTQDXCR-YBFXNURJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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